4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline is a complex organic compound that features a benzothiazole ring fused with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions . Another method involves the cyclization of thioamides or the use of carbon dioxide as a raw material in the presence of catalysts like diethylsilane .
Industrial Production Methods: Industrial production methods for this compound may involve solvent-free conditions or the use of green chemistry principles to minimize environmental impact. For example, the use of silica-supported sodium hydrogen sulfate as a catalyst under solvent-free conditions has been reported to be efficient .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in chloroform for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and as a component in electroluminescent devices.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, its fluorescent properties allow it to be used as a probe in imaging studies, where it can bind to specific cellular components and emit light upon excitation .
Comparison with Similar Compounds
2-Arylbenzothiazoles: Known for their anticancer and antibacterial activities.
Benzimidazole Derivatives: Exhibiting a wide range of biological activities, including antiviral and antifungal properties.
Benzoxazole Compounds: Used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness: 4-(1,3-Benzothiazol-2-yl)-N,N-bis(4-methylphenyl)aniline stands out due to its unique combination of a benzothiazole ring with an aniline derivative, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Properties
CAS No. |
144970-63-8 |
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Molecular Formula |
C27H22N2S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C27H22N2S/c1-19-7-13-22(14-8-19)29(23-15-9-20(2)10-16-23)24-17-11-21(12-18-24)27-28-25-5-3-4-6-26(25)30-27/h3-18H,1-2H3 |
InChI Key |
XOSUXHTTXZAPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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